3-(((4-Chlorophenyl)amino)methyl)-5-(3-phenyl-2-propenylidene)-2-thioxo-4-thiazolidinone
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Overview
Description
3-(((4-Chlorophenyl)amino)methyl)-5-(3-phenyl-2-propenylidene)-2-thioxo-4-thiazolidinone is a synthetic organic compound that belongs to the thiazolidinone class This compound is characterized by its unique structure, which includes a thiazolidinone ring, a chlorophenyl group, and a phenylpropenylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((4-Chlorophenyl)amino)methyl)-5-(3-phenyl-2-propenylidene)-2-thioxo-4-thiazolidinone typically involves the reaction of 4-chlorobenzaldehyde, thiourea, and cinnamaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours, followed by cooling and filtration to obtain the desired product.
Industrial Production Methods
While the industrial production methods for this compound are not well-documented, it is likely that similar synthetic routes are employed on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
3-(((4-Chlorophenyl)amino)methyl)-5-(3-phenyl-2-propenylidene)-2-thioxo-4-thiazolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivative.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of 3-(((4-Chlorophenyl)amino)methyl)-5-(3-phenyl-2-propenylidene)-2-thioxo-4-thiazolidinone involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes and proteins, leading to its observed biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis, while its anticancer properties could be attributed to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-N’-(2-methyl-3-phenyl-2-propenylidene)benzohydrazide
- N-(4-Chlorophenyl)-2-(2-(1-methyl-3-phenyl-2-propenylidene)hydrazino)-2-oxoacetamide
Uniqueness
Compared to similar compounds, 3-(((4-Chlorophenyl)amino)methyl)-5-(3-phenyl-2-propenylidene)-2-thioxo-4-thiazolidinone stands out due to its unique thiazolidinone ring structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
86650-12-6 |
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Molecular Formula |
C19H15ClN2OS2 |
Molecular Weight |
386.9 g/mol |
IUPAC Name |
(5E)-3-[(4-chloroanilino)methyl]-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H15ClN2OS2/c20-15-9-11-16(12-10-15)21-13-22-18(23)17(25-19(22)24)8-4-7-14-5-2-1-3-6-14/h1-12,21H,13H2/b7-4+,17-8+ |
InChI Key |
RDKPKVVYSBBYSR-AQHRCUNFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C/2\C(=O)N(C(=S)S2)CNC3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=S)S2)CNC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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